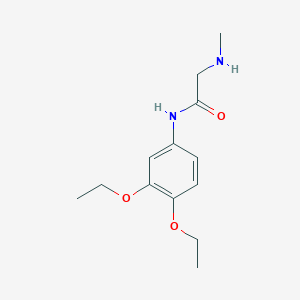
2-Chloro-5-(2,3-difluorophenyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,3-difluorophenyl)pyrazine is a heterocyclic compound with the molecular formula C10H5ClF2N2 It is characterized by a pyrazine ring substituted with a chlorine atom at the 2-position and a difluorophenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-difluorophenyl)pyrazine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(2,3-difluorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form dihydropyrazines.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Produces various substituted pyrazines depending on the nucleophile used.
Oxidation: Forms pyrazine N-oxides.
Reduction: Results in dihydropyrazines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,3-difluorophenyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2,3-difluorophenyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its bioactive effects. For example, it may inhibit certain kinases or disrupt DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrazine: Similar in structure but with a trifluoromethyl group instead of a difluorophenyl group.
2-Chloro-5-(methyl)pyrazine: Contains a methyl group instead of a difluorophenyl group.
2-Chloro-5-(phenyl)pyrazine: Has a phenyl group instead of a difluorophenyl group.
Uniqueness
2-Chloro-5-(2,3-difluorophenyl)pyrazine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H5ClF2N2 |
|---|---|
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
2-chloro-5-(2,3-difluorophenyl)pyrazine |
InChI |
InChI=1S/C10H5ClF2N2/c11-9-5-14-8(4-15-9)6-2-1-3-7(12)10(6)13/h1-5H |
InChI-Schlüssel |
FGOHVEYHSDTIFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)

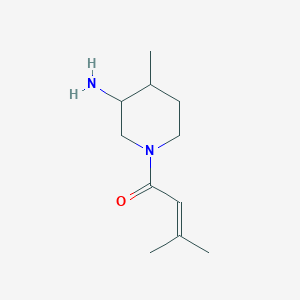
![tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate](/img/structure/B13224535.png)
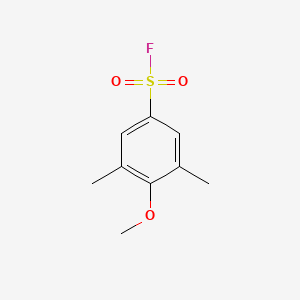
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B13224556.png)
![[5-(Propan-2-yl)-octahydro-1-benzofuran-3a-yl]methanol](/img/structure/B13224563.png)
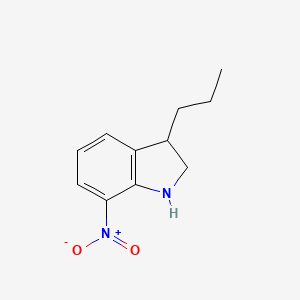
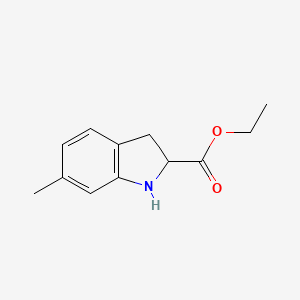
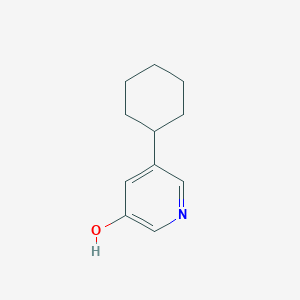
![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine](/img/structure/B13224577.png)
